1-(1,1,1-Trifluoropropan-2-yl)piperazine
Overview
Description
1-(1,1,1-Trifluoropropan-2-yl)piperazine is an organic compound with the molecular formula C7H13F3N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a 1,1,1-trifluoropropan-2-yl group.
Preparation Methods
The synthesis of 1-(1,1,1-Trifluoropropan-2-yl)piperazine typically involves the reaction of piperazine with 1,1,1-trifluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(1,1,1-Trifluoropropan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(1,1,1-Trifluoropropan-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropan-2-yl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
1-(1,1,1-Trifluoropropan-2-yl)piperazine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanol: This compound has a similar trifluoropropan-2-yl group but differs in its functional group, being an alcohol instead of a piperazine derivative.
1,1,1-Trifluoropropan-2-ylhydrazine: Another compound with a trifluoropropan-2-yl group, but with a hydrazine functional group instead of piperazine.
The uniqueness of this compound lies in its combination of the trifluoropropan-2-yl group with the piperazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1,1,1-trifluoropropan-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-6(7(8,9)10)12-4-2-11-3-5-12/h6,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXTGORRIAFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376360-62-1 | |
Record name | 1-(1,1,1-trifluoropropan-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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